2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
CAS No.: 452089-57-5
Cat. No.: VC4655107
Molecular Formula: C30H26N2O6S
Molecular Weight: 542.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 452089-57-5 |
|---|---|
| Molecular Formula | C30H26N2O6S |
| Molecular Weight | 542.61 |
| IUPAC Name | 2-[2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]ethyl]benzo[de]isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C30H26N2O6S/c1-37-25-17-21(13-15-31-29(33)22-10-5-8-20-9-6-11-23(28(20)22)30(31)34)27(18-26(25)38-2)39(35,36)32-16-14-19-7-3-4-12-24(19)32/h3-12,17-18H,13-16H2,1-2H3 |
| Standard InChI Key | KWSOJBJPKMHGDL-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)N5CCC6=CC=CC=C65)OC |
Introduction
IUPAC Name
2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Molecular Formula
C28H24N2O6S
Key Features
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Core Structure: The compound includes a benzo[de]isoquinoline-1,3-dione scaffold, which is often associated with bioactivity in medicinal chemistry.
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Functional Groups: Indolinyl sulfonyl and dimethoxyphenethyl groups contribute to its potential biological interactions.
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Physicochemical Properties:
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Likely exhibits aromaticity due to the isoquinoline and indoline units.
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Contains multiple electron-donating methoxy groups influencing solubility and reactivity.
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General Approach
The synthesis of compounds like this often involves multi-step organic reactions:
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Formation of the Isoquinoline Core: Cyclization reactions using phthalimide derivatives or related precursors.
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Introduction of Sulfonyl Groups: Reaction with sulfonyl chlorides in the presence of a base.
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Attachment of Dimethoxyphenethyl Units: Typically achieved through Friedel–Crafts alkylation or similar electrophilic aromatic substitution reactions.
Potential Challenges
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Ensuring regioselectivity during functional group introduction.
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Managing steric hindrance due to bulky substituents.
Pharmacological Potential
Compounds with similar structures have been studied for:
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Anticancer Activity: Isoquinoline derivatives are known to inhibit topoisomerases or disrupt microtubule dynamics.
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Anti-inflammatory Effects: Sulfonamides and related scaffolds can modulate inflammatory pathways by inhibiting enzymes like COX-2.
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Antioxidant Properties: Methoxy-substituted phenethyl groups may scavenge free radicals.
Mechanism of Action
While specific data on this compound is unavailable, related derivatives act by:
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Binding to enzyme active sites (e.g., kinases or oxidoreductases).
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Interfering with DNA/RNA synthesis or repair mechanisms.
Applications in Medicinal Chemistry
This compound’s design suggests potential utility in:
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Developing targeted therapies for cancer or neurodegenerative diseases.
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Exploring structure-activity relationships (SAR) for drug discovery programs involving isoquinoline derivatives.
Unanswered Questions
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Detailed pharmacokinetics and toxicity profiles are not yet available.
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Specific binding targets remain unidentified.
Future Studies
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Conduct molecular docking and in vitro assays to predict biological activity.
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Explore analog synthesis to optimize efficacy and reduce side effects.
Comparison with Related Compounds
| Property | This Compound | Related Isoquinoline Derivatives |
|---|---|---|
| Core Structure | Benzo[de]isoquinoline | Isoindoline or quinazolinone derivatives |
| Functional Groups | Indolinyl sulfonyl, dimethoxyphenethyl | Hydroxyphenyl or fluorophenyl substituents |
| Biological Activity (Predicted) | Anticancer, anti-inflammatory | Antibacterial, anti-Alzheimer’s activity |
| Challenges | Complex synthesis due to steric hindrance | Moderate synthetic complexity |
This compound represents an exciting avenue for further exploration in medicinal chemistry due to its unique structural elements and potential for diverse biological activities. Comprehensive studies are needed to fully elucidate its properties and applications.
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